2,3,4,6-Tetrafluorophenylboronic acid pinacol ester
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Overview
Description
2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1111096-18-4 and Linear Formula: C12H13BF4O2 . It is also known as 4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.04 , and it is stored at refrigerated temperatures .Scientific Research Applications
Cross-Coupling Reactions
This compound serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method highlights its utility in forming carbon-carbon bonds, an essential process in organic synthesis (Takagi et al., 2002).
Polymer Synthesis
It plays a role in the facile synthesis of H2O2-cleavable poly(ester-amide)s, showcasing its utility in creating stimuli-responsive materials. These materials have potential applications in drug delivery systems, where controlled release is critical (Cui et al., 2017).
Fluoride Ion Sensing
In the development of fluoride ion sensors, derivatives of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester have been utilized to enhance selectivity and sensitivity. These sensors have significant implications for environmental monitoring and healthcare (Jańczyk et al., 2012).
Light Emission
Research has uncovered that simple arylboronic esters exhibit phosphorescence at room temperature, a property that can be exploited in the design of organic light-emitting diodes (OLEDs) and other photonic devices. This finding opens new avenues for using boronic esters in materials science (Shoji et al., 2017).
Fluorinated Compound Synthesis
The compound is instrumental in the stereoselective borylation of gem-difluoroalkenes, a method that enriches the toolbox for synthesizing fluorinated organic compounds. Fluorinated molecules are highly valuable in pharmaceuticals and agrochemicals due to their unique properties (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is the transition metal catalyst used in carbon-carbon bond formation reactions . The compound interacts with the catalyst to facilitate the coupling of chemically differentiated fragments .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction , affecting the biochemical pathways involved in carbon-carbon bond formation . The compound’s hydrolysis to boronic acids is a key transformation in these pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may impact its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a key step in the SM coupling reaction, is considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
It is known that boronic esters, including 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester, can interact with various enzymes and proteins . These interactions often involve the boron atom in the ester, which can form covalent bonds with biomolecules
Cellular Effects
Boronic esters are known to influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that boronic esters can participate in various chemical reactions, including Suzuki–Miyaura coupling . . The specific molecular interactions of this compound, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would require further study.
Temporal Effects in Laboratory Settings
It is known that boronic esters are generally stable and can be stored for extended periods
Metabolic Pathways
Boronic esters are known to be involved in various chemical reactions, including Suzuki–Miyaura coupling These reactions could potentially involve various enzymes and cofactors
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOGOUPBJPOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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